molecular formula C11H8F3N3OS B487076 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 69636-07-3

4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B487076
CAS No.: 69636-07-3
M. Wt: 287.26g/mol
InChI Key: SOCBILRTWFKTBQ-UHFFFAOYSA-N
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Description

4-Methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. This compound has been cataloged by suppliers such as CymitQuimica, though it is currently listed as discontinued . Its structure (Fig. 1) combines electron-deficient heterocyclic and trifluoromethyl groups, which are common motifs in medicinal chemistry for enhancing metabolic stability and target binding .

Properties

IUPAC Name

4-methyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCBILRTWFKTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable thiadiazole precursor. The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide. The compound's structure allows for interaction with various biological targets, leading to significant cytotoxic effects against cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits cytotoxicity by inducing apoptosis in cancer cells. Studies indicate that it may interfere with cell cycle progression and promote programmed cell death through intrinsic pathways involving mitochondrial dysfunction .
  • Case Studies :
    • In a study assessing various thiadiazole derivatives, this compound demonstrated potent activity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and biological activity of the compound. Modifications to the thiadiazole ring can further optimize its anticancer properties. Research has shown that compounds with electron-withdrawing groups tend to exhibit increased potency against various cancer types .

Agricultural Applications

Beyond its medicinal uses, this compound is being explored for its potential in agricultural chemistry as a pesticide or herbicide.

  • Pesticidal Activity :
    • Preliminary studies suggest that this compound may possess insecticidal properties against specific pests. The trifluoromethyl group contributes to its effectiveness by enhancing the compound's stability and reactivity towards biological targets in pests .
  • Herbicidal Properties :
    • Research indicates that thiadiazole derivatives can inhibit certain plant enzymes involved in growth regulation, suggesting potential use as herbicides. Further studies are needed to evaluate efficacy and safety in agricultural applications .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

ApplicationDescriptionKey Findings
AnticancerInduces apoptosis in cancer cellsPotent against A549 and MCF-7 cell lines; IC50 values indicate effective inhibition
PesticidePotential insecticidal propertiesEnhances stability and effectiveness against specific pests
HerbicideInhibits plant growth enzymesSuggests potential use as a herbicide; requires further research

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

Key Structural Differences :

  • Thiazole Analogs: 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (): Replaces the 1,2,3-thiadiazole with a thiazole (one sulfur, one nitrogen atom). 2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (): Features a thiazole core with electron-rich 3,4-dimethoxyphenyl and trifluoromethylphenyl groups. The dimethoxy substituents may improve solubility but reduce metabolic stability compared to trifluoromethyl .

Biological Implications :
Thiazoles generally exhibit higher metabolic stability than thiadiazoles due to fewer electronegative atoms. However, thiadiazoles like the target compound may offer stronger electron-withdrawing effects, influencing enzyme binding or redox properties .

Heterocyclic Modifications in Carboxamide Derivatives

Compound 33 ():

  • Structure: Contains a 1,2,3-thiadiazole-5-carboxamide linked to a pyrazole-oxadiazole hybrid.
  • In contrast, the simpler thiadiazole-carboxamide scaffold of the target compound (MW = 329.29 g/mol) may favor better membrane permeability .

Anticancer Thiadiazole Derivatives ():

  • Derivatives such as 7b (IC50 = 1.61 μg/mL) and 11 (IC50 = 1.98 μg/mL) against HepG-2 cells highlight the importance of substituents on bioactivity.

Pharmacologically Relevant Carboxamides

Nilotinib and Ponatinib ():

  • Nilotinib: A tyrosine kinase inhibitor with a benzamide backbone. Its 3-(trifluoromethyl)phenyl group and pyrimidine substituents differ from the thiadiazole core of the target compound, underscoring scaffold-dependent target preferences (e.g., BCR-ABL vs. unknown targets) .
  • Ponatinib : Features an imidazopyridazine group; its larger structure (MW = 533.46 g/mol) contrasts with the compact thiadiazole-carboxamide, which may limit off-target effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,3-Thiadiazole 4-Me, 5-CONH-(3-CF3-Ph) 329.29 High lipophilicity, discontinued
4-Methyl-2-(3-pyridinyl)-...-thiazole-5-carboxamide Thiazole 2-Pyridinyl, 5-CONH-(3-CF3-Ph) 363.35 Enhanced H-bond potential
Compound 33 () 1,2,3-Thiadiazole Linked pyrazole-oxadiazole 433.12 High complexity, possible kinase inhibition
Nilotinib Benzamide Pyridinylpyrimidine, CF3-Ph 584.66 Clinically approved, kinase target

Biological Activity

4-Methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS: 69636-07-3) is a thiadiazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H8F3N3OS
  • Molar Mass : 287.26 g/mol
  • Melting Point : 126.00°C - 128.00°C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi40 µg/mL
K. pneumoniae50 µg/mL

In comparative studies, the compound demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown efficacy against several cancer cell lines:

Cancer Cell LineIC50 (µM)
Breast Cancer (MCF-7)1.50
Pancreatic Cancer7 - 20
Prostate Cancer3 - 14

The compound's mechanism involves targeting specific molecular pathways that regulate cancer cell proliferation and apoptosis .

Anti-inflammatory Activity

Thiadiazole derivatives, including this compound, have been noted for their anti-inflammatory effects. They inhibit key inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : It can modulate receptor activity that influences cell signaling related to growth and survival.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing significant reductions in cell viability and alterations in cell cycle progression indicative of apoptosis.
  • Antimicrobial Testing : A series of tests against common pathogens demonstrated that this thiadiazole derivative could serve as a lead compound for developing new antibiotics.

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